![molecular formula C26H27BrClN3O3 B10821630 (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

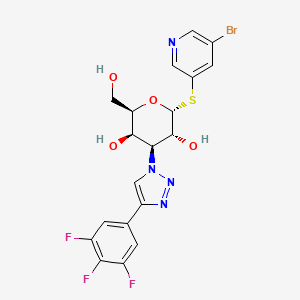

BAY-6672 is a potent and selective antagonist of the human prostaglandin F receptor, which is involved in various biological processes such as smooth muscle constriction, vascular and bronchoconstriction, and inflammation. This compound has shown promise in the treatment of idiopathic pulmonary fibrosis, a chronic lung disease with limited treatment options .

Preparation Methods

The synthesis of BAY-6672 involves multiple steps, starting from a high-throughput screening hit from a corporate compound library. The synthetic route includes the preparation of quinoline-based human prostaglandin F receptor antagonists, with detailed structure-activity relationship studies to optimize the compound’s properties. The industrial production method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide to achieve a mother liquor concentration of 40 mg/mL .

Chemical Reactions Analysis

BAY-6672 undergoes various chemical reactions, including binding assays and cellular target engagement assays. It shows potent activity in binding assays with an IC50 value of 22 nM and a Ki value of 16 nM. The compound also displays potent binding in cell-based assays, with an IC50 value of 11 nM in a Bayer in-house cell-based assay. Common reagents used in these reactions include dimethyl sulfoxide and other solvents .

Scientific Research Applications

BAY-6672 has several scientific research applications, particularly in the field of medicine. It has been studied for its potential use in treating idiopathic pulmonary fibrosis, where it has demonstrated in vivo efficacy in preclinical animal models. The compound is also used in various in vitro assays to study its effects on cytokine production and tissue contraction. Additionally, BAY-6672 is used as a chemical probe to study the biological actions of prostaglandin F receptor in various biological systems .

Mechanism of Action

BAY-6672 exerts its effects by selectively antagonizing the human prostaglandin F receptor. This receptor is widely expressed in lung tissue and plays a crucial role in fibrotic lung diseases. By binding to this receptor, BAY-6672 inhibits the biological actions of prostaglandin F, leading to a reduction in inflammation and fibrosis. The compound has shown significant reduction of pro-fibrotic and inflammatory biomarkers in a pulmonary fibrosis model .

Comparison with Similar Compounds

BAY-6672 is unique in its high selectivity and potency as a human prostaglandin F receptor antagonist. It has shown greater than 420-fold selectivity compared to other prostanoids such as EP1–EP4, IP, DP, and CRTH2. Similar compounds include BAY-403, which is used as a negative control in studies involving BAY-6672. BAY-403 exhibits no activity in binding assays, highlighting the superior potency and selectivity of BAY-6672 .

Properties

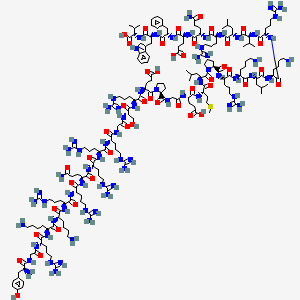

Molecular Formula |

C26H27BrClN3O3 |

|---|---|

Molecular Weight |

544.9 g/mol |

IUPAC Name |

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid |

InChI |

InChI=1S/C26H27BrClN3O3/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33)/t17-/m0/s1 |

InChI Key |

YQOLEILXOBUDMU-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)

![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821554.png)

![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)

![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)

![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)

![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)